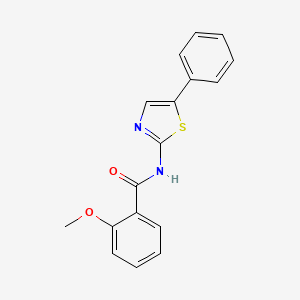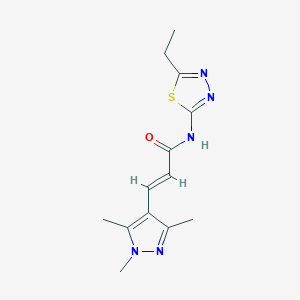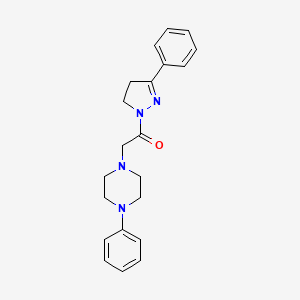
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide, also known as MPTB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have a unique mechanism of action, leading to potential biochemical and physiological effects. In
作用機序
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has a unique mechanism of action, which involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of tubulin polymerization can lead to the inhibition of cell growth and division. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have potential biochemical and physiological effects, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit tubulin polymerization. Additionally, this compound has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
実験室実験の利点と制限
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has a unique mechanism of action, which makes it a potential candidate for cancer treatment. However, there are also limitations to using this compound in lab experiments, including the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide, including further studies on its safety and efficacy in vivo, as well as its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Further research is also needed to explore the potential use of this compound in combination with other cancer treatments.
合成法
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide can be synthesized through various methods, including reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which is then reacted with 2-aminothiazole and phenylboronic acid to form this compound. Another method involves the reaction of 2-methoxybenzoic acid with phosphorus oxychloride to form 2-methoxybenzoyl chloride, which is then reacted with 2-aminothiazole and phenylboronic acid to form this compound.
科学的研究の応用
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
特性
IUPAC Name |
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-10-6-5-9-13(14)16(20)19-17-18-11-15(22-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLSGQUGLDRHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Fluorophenyl)methyl]-3-(2-methylpyridin-4-yl)urea](/img/structure/B7629001.png)

![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)
![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)


![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)



![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)
